molecular formula C16H16N2O3 B15149441 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide

Cat. No.: B15149441
M. Wt: 284.31 g/mol
InChI Key: ASCNVTSWVQOMQT-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the indole derivative with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Tryptophan: An essential amino acid and precursor to serotonin and melatonin.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H16N2O3/c1-20-12-4-5-14-13(9-12)11(10-18-14)6-7-17-16(19)15-3-2-8-21-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19)

InChI Key

ASCNVTSWVQOMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CO3

Origin of Product

United States

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